molecular formula C6H14NaO8P B13123675 Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate

Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate

Cat. No.: B13123675
M. Wt: 268.13 g/mol
InChI Key: WYHDJJSICPMMFI-GNVLWMSISA-M
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Description

Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is a chemical compound with the molecular formula C6H13Na2O10P It is a sodium salt derivative of a phosphate ester, characterized by the presence of two 2,3-dihydroxypropyl groups attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of a sodium base. The reaction proceeds through the formation of intermediate esters, which are subsequently neutralized with sodium hydroxide to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where glycerol and phosphoric acid are mixed under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or other separation techniques. The final product is typically obtained as a solid, which can be further processed into various forms for different applications.

Chemical Reactions Analysis

Types of Reactions

Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The phosphate group can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphate group under mild conditions.

Major Products

The major products formed from these reactions include various phosphate esters, ketones, aldehydes, and reduced alcohol derivatives. These products can be further utilized in different chemical and biological applications.

Scientific Research Applications

Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Employed in biochemical assays and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. Additionally, it can participate in phosphorylation reactions, influencing various metabolic pathways and enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

    Sodium glycerophosphate: Similar in structure but with different functional groups attached to the phosphate moiety.

    Sodium dihydrogen phosphate: A simpler phosphate salt with different chemical properties.

    Sodium tripolyphosphate: A more complex phosphate compound with multiple phosphate units.

Uniqueness

Sodium(S)-2,3-dihydroxypropyl(2,3-dihydroxypropyl)phosphate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual 2,3-dihydroxypropyl groups provide additional functional sites for chemical reactions, making it versatile for various applications.

Properties

Molecular Formula

C6H14NaO8P

Molecular Weight

268.13 g/mol

IUPAC Name

sodium;[(2S)-2,3-dihydroxypropyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C6H15O8P.Na/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-10H,1-4H2,(H,11,12);/q;+1/p-1/t5-,6?;/m0./s1

InChI Key

WYHDJJSICPMMFI-GNVLWMSISA-M

Isomeric SMILES

C([C@@H](COP(=O)([O-])OCC(CO)O)O)O.[Na+]

Canonical SMILES

C(C(COP(=O)([O-])OCC(CO)O)O)O.[Na+]

Origin of Product

United States

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